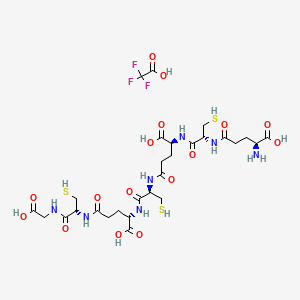

Phytochelatin 3 (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La phytochélatine 3 (TFA) est un petit peptide chélateur de métaux qui joue un rôle crucial dans la détoxification des métaux lourds dans les plantes, les algues et les champignons . Elle est composée de trois unités de γ-glutamylcystéine suivies d'une unité de glycine au niveau du C-terminal . Ce composé est particulièrement important dans le contexte du stress environnemental, car il aide les organismes à gérer et à atténuer les effets toxiques des métaux lourds .

Méthodes De Préparation

La phytochélatine 3 (TFA) peut être synthétisée par différentes méthodes. Une approche courante implique l'utilisation de la chromatographie liquide haute performance (CLHP) couplée à la spectrométrie de masse à ionisation par électronébulisation (ESI-MS/MS) pour l'identification et la quantification des phytochélatines . Le processus de préparation comprend souvent l'utilisation d'une atmosphère d'argon pour réduire l'auto-oxydation et l'incorporation d'étalons internes marqués pour améliorer la linéarité et la sensibilité de l'étalonnage . Les méthodes de production industrielle impliquent généralement la synthèse enzymatique de phytochélatines à partir du glutathion par la phytochélatine synthase .

Analyse Des Réactions Chimiques

La phytochélatine 3 (TFA) subit diverses réactions chimiques, impliquant principalement ses groupes thiol. Ces réactions comprennent :

Oxydation : Les groupes thiol de la phytochélatine 3 peuvent être oxydés pour former des ponts disulfure.

Réduction : Les ponts disulfure peuvent être réduits en groupes thiol.

Chélation : La phytochélatine 3 peut chélater des métaux lourds tels que le cadmium, le cuivre et le mercure, formant des complexes stables

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et les agents réducteurs comme le dithiothréitol pour la réduction. Les principaux produits formés à partir de ces réactions sont des complexes métal-phytochélatine, qui sont essentiels aux processus de détoxification .

Applications de la recherche scientifique

La phytochélatine 3 (TFA) a une large gamme d'applications de recherche scientifique :

Science de l'environnement : Elle est utilisée dans la phytoremédiation pour détoxifier les métaux lourds dans les sols et les masses d'eau contaminés.

Industrie : Elle est utilisée dans le développement de biosenseurs pour détecter la contamination par les métaux lourds.

Mécanisme d'action

Le mécanisme d'action de la phytochélatine 3 (TFA) implique sa capacité à chélater les métaux lourds par ses groupes thiol. Le processus de chélation forme des complexes métal-phytochélatine stables, qui sont ensuite séquestrés dans les vacuoles à l'intérieur de la cellule . Cette séquestration empêche les métaux d'interférer avec les processus cellulaires essentiels et réduit leur toxicité . La principale cible moléculaire de la phytochélatine 3 est les ions de métaux lourds, et la voie impliquée comprend la synthèse de phytochélatines à partir du glutathion par la phytochélatine synthase .

Applications De Recherche Scientifique

Phytochelatin 3 (TFA) has a wide range of scientific research applications:

Environmental Science: It is used in phytoremediation to detoxify heavy metals in contaminated soils and water bodies.

Biology: Researchers study its role in metal homeostasis and detoxification in plants and other organisms.

Medicine: Phytochelatin 3 is explored for its potential in developing treatments for heavy metal poisoning.

Industry: It is used in the development of biosensors for detecting heavy metal contamination.

Mécanisme D'action

The mechanism of action of phytochelatin 3 (TFA) involves its ability to chelate heavy metals through its thiol groups. The chelation process forms stable metal-phytochelatin complexes, which are then sequestered into vacuoles within the cell . This sequestration prevents the metals from interfering with essential cellular processes and reduces their toxicity . The primary molecular target of phytochelatin 3 is heavy metal ions, and the pathway involved includes the synthesis of phytochelatins from glutathione by phytochelatin synthase .

Comparaison Avec Des Composés Similaires

La phytochélatine 3 (TFA) fait partie d'une famille de phytochélatines, qui varient en fonction du nombre d'unités de γ-glutamylcystéine. Des composés similaires comprennent :

Phytochélatine 2 : Composée de deux unités de γ-glutamylcystéine suivies d'une unité de glycine.

Phytochélatine 4 : Composée de quatre unités de γ-glutamylcystéine suivies d'une unité de glycine.

La phytochélatine 3 est unique en raison de sa structure spécifique, qui lui permet de chélater efficacement un large éventail de métaux lourds . Sa taille intermédiaire offre un équilibre entre stabilité et flexibilité, ce qui la rend particulièrement efficace dans les processus de détoxification .

Propriétés

Formule moléculaire |

C28H42F3N7O16S3 |

|---|---|

Poids moléculaire |

885.9 g/mol |

Nom IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C26H41N7O14S3.C2HF3O2/c27-11(24(42)43)1-4-17(34)30-15(9-49)22(40)32-13(26(46)47)3-6-19(36)31-16(10-50)23(41)33-12(25(44)45)2-5-18(35)29-14(8-48)21(39)28-7-20(37)38;3-2(4,5)1(6)7/h11-16,48-50H,1-10,27H2,(H,28,39)(H,29,35)(H,30,34)(H,31,36)(H,32,40)(H,33,41)(H,37,38)(H,42,43)(H,44,45)(H,46,47);(H,6,7)/t11-,12-,13-,14-,15-,16-;/m0./s1 |

Clé InChI |

QJKZENOAAFQDHI-FHILTDFRSA-N |

SMILES isomérique |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.